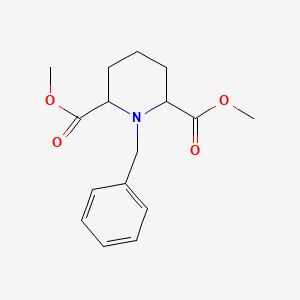
2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester is an organic compound with the molecular formula C16H21NO4. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two carboxylic acid groups and a phenylmethyl group makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester typically involves the esterification of 2,6-Piperidinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,6-Piperidinedicarboxylic acid+2CH3OHH+2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-Piperidinedicarboxylic acid.
Reduction: Formation of 2,6-Piperidinedicarbinol.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Piperidinedicarboxylic acid, dimethyl ester
- 2,5-Piperidinedicarboxylic acid, dimethyl ester
- 2,6-Pyridinedicarboxylic acid, dimethyl ester
Uniqueness
2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidinedicarboxylic acid derivatives, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
93025-85-5 |
|---|---|
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
dimethyl 1-benzylpiperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-9-6-10-14(16(19)21-2)17(13)11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
DHADRZSNOANCFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCC(N1CC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
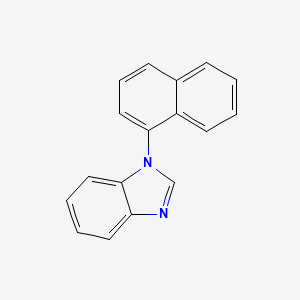

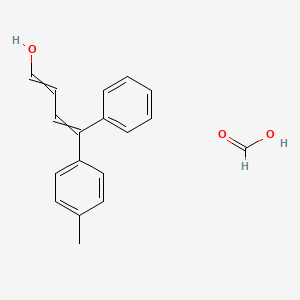
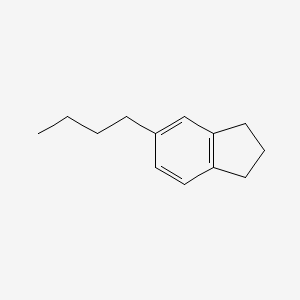
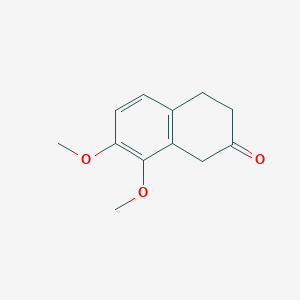

![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
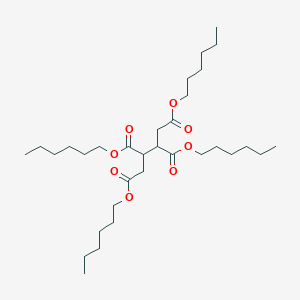
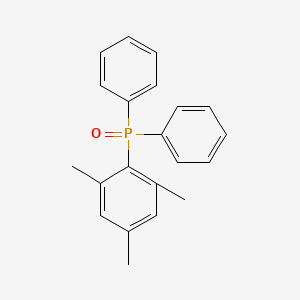
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
